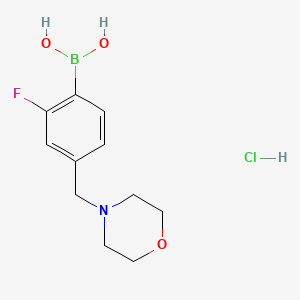

2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride

CAS No.:

Cat. No.: VC17487115

Molecular Formula: C11H16BClFNO3

Molecular Weight: 275.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16BClFNO3 |

|---|---|

| Molecular Weight | 275.51 g/mol |

| IUPAC Name | [2-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H15BFNO3.ClH/c13-11-7-9(1-2-10(11)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H |

| Standard InChI Key | QCVVUBPDKBVDTF-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=C(C=C1)CN2CCOCC2)F)(O)O.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride possesses the molecular formula C₁₁H₁₆BClFNO₃ and a molar mass of 275.51 g/mol. The core structure features a phenyl ring with three substituents:

-

A boronic acid group (-B(OH)₂) at the para position, enabling participation in Suzuki-Miyaura cross-couplings.

-

A morpholinomethyl group (-CH₂-morpholine) at the ortho position, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF).

-

A fluorine atom at the meta position, influencing electronic effects and steric interactions during reactions .

The hydrochloride salt form improves stability by mitigating boronic acid self-condensation, a common degradation pathway .

Table 1: Comparative Molecular Properties of Related Boronic Acids

Physicochemical Characteristics

-

Solubility: Demonstrates moderate solubility in DMF and tetrahydrofuran (THF), but limited solubility in aqueous solutions unless heated to 37°C.

-

Stability: Degrades upon prolonged exposure to moisture or oxygen, necessitating storage under argon at 2–8°C .

-

Thermal Behavior: Stable below 150°C, as evidenced by thermogravimetric analysis (TGA) of analogous boronic acids .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 2-fluoro-4-bromobenzaldehyde:

-

Morpholine Conjugation: Reaction with morpholine under reductive amination conditions introduces the morpholinomethyl group.

-

Boronation: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts installs the boronic acid moiety .

-

Hydrochloride Formation: Treatment with HCl gas yields the final hydrochloride salt, enhancing crystallinity .

Table 2: Optimal Reaction Conditions for Key Steps

| Step | Reagents/Catalysts | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Morpholine, NaBH₃CN | 60 | MeOH | 78 |

| Miyaura Borylation | B₂Pin₂, Pd(dppf)Cl₂ | 100 | DMF | 85 |

| Salt Formation | HCl (gaseous) | 25 | Et₂O | 92 |

Challenges and Mitigation

-

Boronic Acid Protodeboronation: Minimized by using degassed solvents and conducting reactions under nitrogen.

-

Byproduct Formation: Chromatographic purification (silica gel, ethyl acetate/hexanes) removes residual pinacol esters .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a key partner in palladium-catalyzed couplings with aryl halides. For example, reaction with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryls with 82% yield. The fluorine atom’s electron-withdrawing effect accelerates oxidative addition, while the morpholinomethyl group prevents catalyst poisoning .

Synthesis of Pharmaceutical Intermediates

-

Anticancer Agents: Used to construct tyrosine kinase inhibitor backbones, leveraging boronic acids’ affinity for proteasomal targets .

-

Antibiotics: Facilitates side-chain modifications in β-lactam antibiotics, improving bacterial membrane penetration.

Analytical Quantification Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

Recent advancements enable detection limits of 0.1 pg/mL using multiple reaction monitoring (MRM) in negative ion mode . A 7-minute gradient elution (water/acetonitrile with 0.1% formic acid) achieves baseline separation from byproducts .

Table 3: LC-MS Parameters for Boronic Acid Analysis

| Parameter | Value |

|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI⁻ |

| Transition (m/z) | 274.1 → 198.1 (quantifier) |

Comparative Analysis with Structural Analogues

Pinacol Ester Derivatives

The pinacol ester variant (CAS: 897016-97-6) eliminates hydrochloride-induced acidity, enabling use in base-sensitive reactions . Its lipophilic nature (LogP = 2.1) enhances blood-brain barrier penetration in drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume